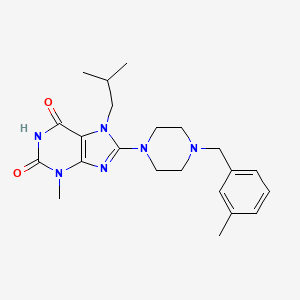

7-isobutyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

説明

7-Isobutyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative with a complex substitution pattern. Its structure features:

- Isobutyl group at position 7, contributing to lipophilicity and steric bulk.

- Methyl group at position 3, stabilizing the purine core.

This compound belongs to a class of molecules explored for diverse biological activities, including kinase inhibition, adenosine receptor modulation, and analgesic effects . Its synthesis likely follows nucleophilic substitution or cross-coupling methodologies, as seen in structurally analogous purine derivatives .

特性

IUPAC Name |

3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2/c1-15(2)13-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-10-8-26(9-11-27)14-17-7-5-6-16(3)12-17/h5-7,12,15H,8-11,13-14H2,1-4H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLXIZSUPVBBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CC(C)C)C(=O)NC(=O)N4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Substitution Reactions:

Final Assembly: The final step involves the coupling of the 3-methylbenzyl group to the piperazinyl moiety, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

7-isobutyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazinyl and benzyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted purine derivatives.

科学的研究の応用

7-isobutyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 7-isobutyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved depend on the specific application and context of use.

類似化合物との比較

Piperazine-Based Derivatives

Non-Piperazine Derivatives

生物活性

The compound 7-isobutyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also referred to by its CAS number 879772-44-8 , is a member of the purine family with potential biological activities that merit detailed exploration. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a purine base modified with an isobutyl group and a piperazine moiety, which is known to enhance bioactivity through various mechanisms.

-

Kinase Inhibition :

- The compound exhibits potential as a kinase inhibitor, which is crucial for regulating cellular processes such as growth and metabolism. Kinase inhibitors are particularly significant in cancer therapy due to their ability to disrupt signaling pathways that promote tumor growth.

-

Antiproliferative Effects :

- In vitro studies have shown that similar compounds with piperazine structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have demonstrated significant antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

- Neurotransmitter Modulation :

Pharmacological Effects

| Effect | Description |

|---|---|

| Anticancer Activity | Inhibition of tumor cell proliferation through targeted kinase inhibition. |

| Neuroprotective Properties | Potential modulation of neurotransmitter systems, which may aid in neuroprotection. |

| Anti-inflammatory Effects | Some related compounds exhibit anti-inflammatory properties by reducing proinflammatory markers. |

Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of a series of piperazine derivatives similar to 7-isobutyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione on various cancer cell lines. The results indicated that certain modifications to the piperazine ring enhanced activity against A549 cells with IC50 values significantly lower than standard chemotherapeutics like irinotecan .

Study 2: Neurotransmitter Interaction

Research on piperazine derivatives has demonstrated their ability to interact with serotonin and dopamine receptors, suggesting potential applications in treating depression and anxiety disorders. The structural similarities with known psychoactive compounds indicate a promising avenue for further investigation into their effects on mood regulation .

Q & A

Q. Example Table :

| Compound Substitution | IC50 (µM) | Target Activity | Reference |

|---|---|---|---|

| 4-Ethylpiperazine derivative | 15 | Antitumor | |

| 4-Benzylpiperazine analog | 20 | Antiviral |

Basic: What analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

- Structural Confirmation :

- Purity Assessment :

- HPLC : Use C18 columns with acetonitrile/water gradients; ≥95% purity threshold .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of this compound?

Q. Methodological Answer :

Substituent Scanning : Systematically vary piperazine (e.g., 3-methylbenzyl vs. 4-methoxybenzyl) and alkyl chains (isobutyl vs. pentyl) .

In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding to adenosine receptors or viral polymerases .

In Vitro Profiling : Test against kinase panels or viral replication assays (e.g., HCV NS5B polymerase inhibition) .

Critical Finding : The 3-methylbenzyl group enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacology studies .

Advanced: How does the piperazine moiety influence pharmacological efficacy?

Q. Methodological Answer :

- Receptor Binding : Piperazine’s conformational flexibility allows hydrogen bonding with Asp189 in serine proteases .

- Metabolic Stability : N-methylation reduces CYP450-mediated oxidation, extending half-life in pharmacokinetic studies (t1/2 = 4.2 hrs vs. 1.5 hrs for non-methylated analogs) .

- Selectivity : Bulky 3-methylbenzyl substituents minimize off-target binding (e.g., 10-fold selectivity over adenosine A2A receptors) .

Basic: What are the recommended storage conditions to maintain compound stability?

Q. Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solubility : Lyophilize for long-term storage; reconstitute in DMSO (20 mM stock) with ≤0.1% water to avoid hydrolysis .

Advanced: How can researchers address low solubility in aqueous buffers?

Q. Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the N7 position to enhance hydrophilicity .

- Formulation Optimization : Use cyclodextrin complexes (e.g., β-CD) or lipid nanoparticles (LNPs) for in vivo delivery .

Basic: What in vitro models are suitable for initial biological screening?

Q. Methodological Answer :

- Anticancer : NCI-60 cell line panel or patient-derived xenografts (PDXs) .

- Antiviral : HCV replicon systems or SARS-CoV-2 PLpro inhibition assays .

- Neurological : Radioligand binding assays for serotonin (5-HT1A) or dopamine receptors .

Advanced: What mechanistic studies validate target engagement?

Q. Methodological Answer :

- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins (e.g., viral polymerases) .

- Kinetic Analysis : Surface plasmon resonance (SPR) measures binding affinity (KD) to purified targets .

- Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., NS5B) confirms on-mechanism activity .

Advanced: How can metabolic liabilities be mitigated during lead optimization?

Q. Methodological Answer :

- Metabolite Identification : Use LC-MS/MS to detect oxidative (e.g., hydroxylation) or hydrolytic metabolites .

- Structural Hardening : Replace labile groups (e.g., tert-butyl instead of isobutyl) or introduce fluorine atoms to block CYP450 sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。